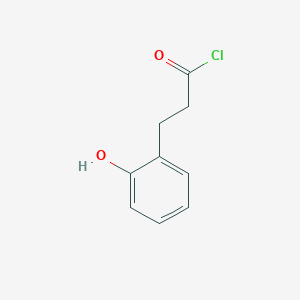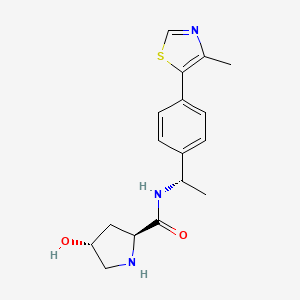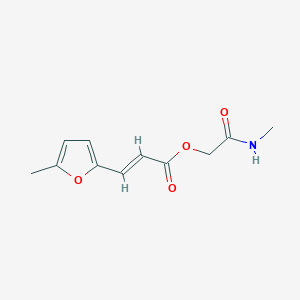
2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate is an organic compound that features a furan ring substituted with a methyl group and an acrylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate typically involves the reaction of 5-methylfurfural with appropriate reagents to introduce the acrylate ester and methylamino groups. One common method involves the use of 2-acetylpyridine and 5-methylfurfural, which can be readily obtained from biomass . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The methylamino and acrylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives .
Aplicaciones Científicas De Investigación
2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)-2-oxoethyl 3-(5-methylfuran-2-yl)acrylate involves its interaction with specific molecular targets and pathways. The compound’s furan ring and functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Furan-dicarboxylic acid (2,5-FDCA): A furan derivative used in the production of bio-based plastics.
2,5-Dimethylfuran (2,5-DMF): A furan derivative with applications in biofuels.
5-Methylfurfural: A precursor in the synthesis of various furan derivatives.
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
[2-(methylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C11H13NO4/c1-8-3-4-9(16-8)5-6-11(14)15-7-10(13)12-2/h3-6H,7H2,1-2H3,(H,12,13)/b6-5+ |
Clave InChI |
IMCWFIIMJLAWEL-AATRIKPKSA-N |
SMILES isomérico |
CC1=CC=C(O1)/C=C/C(=O)OCC(=O)NC |
SMILES canónico |
CC1=CC=C(O1)C=CC(=O)OCC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12860556.png)


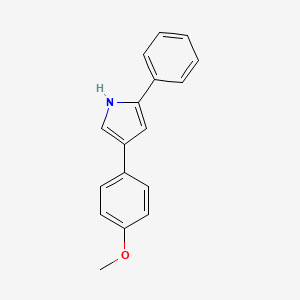
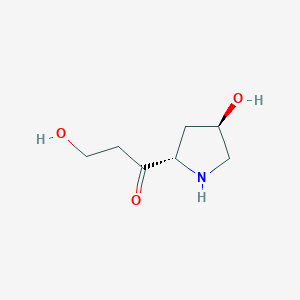


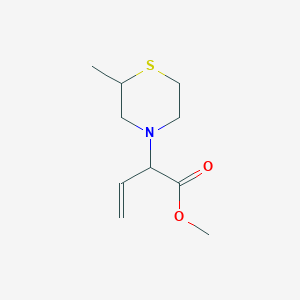
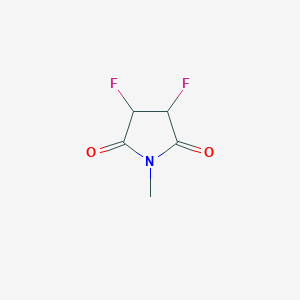

![2-(1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)ethanamine](/img/structure/B12860609.png)

